

# ACR-368 Treatment Regimen in Phase 2 Trials: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

ACR-368 (also known as prexasertib) is a selective small molecule inhibitor targeting Checkpoint Kinase 1 (CHK1) and Checkpoint Kinase 2 (CHK2), key regulators of the DNA Damage Response (DDR) pathway.[1][2] This document provides a detailed overview of the ACR-368 treatment regimen as investigated in recent Phase 2 clinical trials, with a focus on its application in endometrial and ovarian cancers. The provided data and protocols are intended to guide further research and development of this targeted therapy.

## **Data Presentation**

The efficacy of ACR-368 has been evaluated in Phase 2 clinical trials, with patient selection often guided by the OncoSignature assay, a multiplex immunofluorescence test designed to predict tumor sensitivity to the drug.[3][4]

# Table 1: Efficacy of ACR-368 in Endometrial Cancer (OncoSignature-Positive)



Metric	Value	95% Confidence Interval	Note
Confirmed Overall Response Rate (cORR)	62.5%	30.4% - 86.5%	Patients had progressed on prior anti-PD-1 therapy.[5]
Median Duration of Response (mDOR)	Not yet reached	-	Responding patients remained on therapy at the time of data cutoff (~6 months).[5]
Statistical Significance (Responders vs. Non- Responders)	p = 0.009	-	Segregation of responders based on OncoSignature status. [5][6]

Table 2: Efficacy of ACR-368 in Endometrial Cancer

(Post-Chemotherapy)

Metric	Value	Note
Confirmed Overall Response Rate (cORR)	35%	Patients had progressed after prior chemotherapy.[7]
cORR in Patients who Relapsed on Last Therapy	50%	-[7]
Median Duration of Response (mDOR)	> 10 months	-[7]

# Table 3: Efficacy of ACR-368 in Ovarian and Endometrial Cancers (By OncoSignature Status)



OncoSignature Status	Number of Patients	Confirmed Overall Response Rate (cORR)	p-value
Positive	10	50%	0.0038[8]
Negative	16	0%	0.0038[8]

Table 4: Clinical Activity of ACR-368 with Ultra-Low Dose

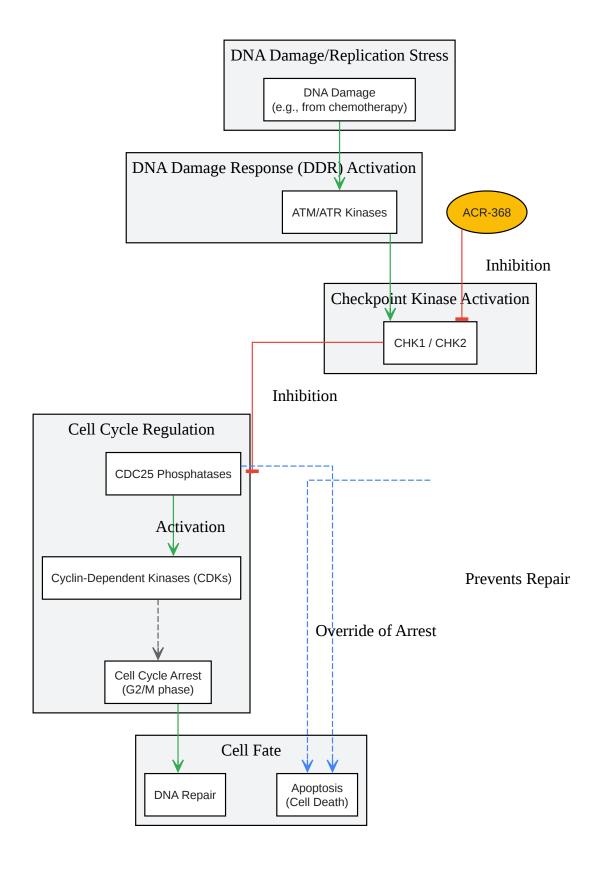
Gemcitabine (OncoSignature-Negative)

Indication	Number of Patients	Outcome
Ovarian or Endometrial Cancer	16	8 patients (50%) achieved stable disease.[9]

# **Signaling Pathway**

ACR-368 functions by inhibiting CHK1 and CHK2, crucial kinases in the DNA Damage Response (DDR) pathway. In cancer cells with existing DNA damage or replication stress, inhibiting CHK1/2 prevents cell cycle arrest, leading to the accumulation of catastrophic DNA damage and subsequent apoptosis.





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Caption: ACR-368 inhibits CHK1/2, preventing cell cycle arrest and promoting apoptosis.



## **Experimental Protocols**

The following protocols are based on the publicly available information for the Phase 2 clinical trial NCT05548296.[10][11][12][13][14]

### **Patient Selection Protocol**

#### Inclusion Criteria:

- Signed informed consent.[7]
- Histologically documented high-grade endometrial cancer.
- Must have received prior platinum-based chemotherapy and anti-PD-(L)1 therapy.[7]
- At least one measurable lesion per RECIST v1.1 criteria.[11]
- Radiographic evidence of disease progression.[11]
- Willingness to provide a fresh tumor biopsy (for OncoSignature positive and negative arms).
- Recovered from prior therapy-related toxicities to Grade 1 or baseline.[7]

#### **Exclusion Criteria:**

- Symptomatic brain metastases requiring more than 10 mg/day of prednisolone.
- Failure to recover from reversible effects of prior anticancer therapy.
- Systemic therapy or radiation within 2 weeks of the first study treatment.
- History of clinically meaningful coagulopathy or bleeding diathesis.
- Major surgery within 4 weeks of screening.
- Prior treatment with a CHK1 inhibitor.

## **OncoSignature Assay Protocol (Methodology Overview)**



The OncoSignature test is a proprietary multiplex immunofluorescence assay used to predict patient response to ACR-368.[3][4] While the exact protocol is not public, the methodology involves:

- Sample Collection: A fresh tumor biopsy is obtained from the patient.[7]
- Tissue Processing: The biopsy is likely formalin-fixed and paraffin-embedded (FFPE).
- Multiplex Immunofluorescence Staining: The tissue section is stained with a cocktail of primary antibodies against specific biomarkers. These are then detected using secondary antibodies conjugated to different fluorophores.
- Image Acquisition: The stained slide is scanned to create a high-resolution digital image.
- Image Analysis: Proprietary software is used to quantify the expression of the biomarkers within the tumor cells.
- Scoring: A sample is determined to be OncoSignature positive if the biomarker scores are above a pre-defined threshold.[1]

### **Treatment Administration Protocol**

The clinical trial (NCT05548296) evaluates ACR-368 as both a monotherapy and in combination with ultra-low dose gemcitabine (ULDG).[10][12]

Arm 1: OncoSignature Positive (Monotherapy)

- Patients receive ACR-368 monotherapy.[12]
- The recommended Phase 2 dose (RP2D) of ACR-368 is 105 mg/m².[2]
- ACR-368 is administered intravenously over approximately 60 minutes, once every 14 days.
   [11]

Arm 2: OncoSignature Negative (Combination Therapy)

Patients receive ACR-368 in combination with ULDG.[12]



- Gemcitabine is administered intravenously over about 60 minutes.[11]
- Following a 3-hour wait, ACR-368 is administered intravenously.[11]

Arm 3: OncoSignature Unselected (Combination Therapy)

Patients receive ACR-368 with ULDG sensitization without a prior OncoSignature test result.
 [12][13]

Treatment in all arms continues until disease progression, unacceptable toxicity, or other withdrawal criteria are met.[12][13]

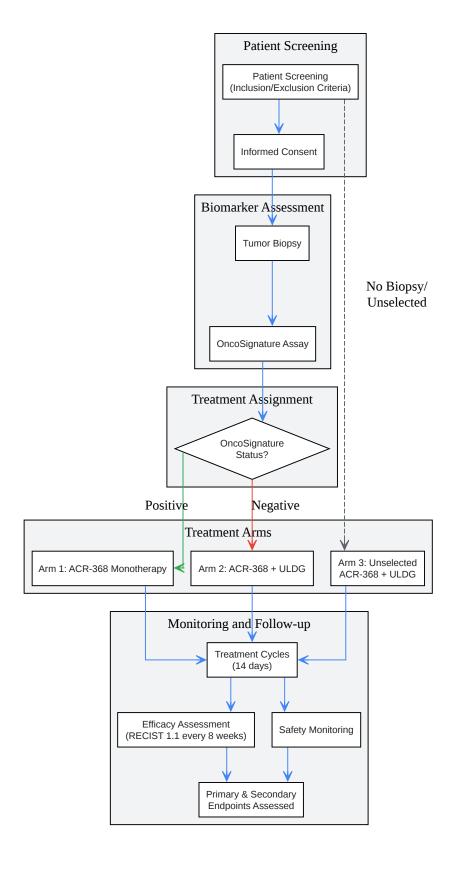
## **Efficacy and Safety Assessment Protocol**

- Tumor Response: Assessed every 8 weeks from baseline using CT or MRI scans, evaluated according to RECIST v1.1 criteria.[12]
- Primary Endpoint (Arm 1): Overall Response Rate (ORR).[2]
- Primary Endpoints (Arm 2 & 3): Safety and tolerability of the combination, and ORR.[2]
- Safety Monitoring: Adverse events are monitored and graded. The most common treatment-related adverse events are reported to be transient and reversible hematological toxicities, typically occurring in the first 1-2 cycles of therapy, with an absence of long-lasting myelosuppression.[6][9]

## **Experimental Workflow**

The following diagram illustrates the workflow for a patient enrolled in the ACR-368 Phase 2 trial.





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Caption: Workflow of the ACR-368 Phase 2 clinical trial (NCT05548296).



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